

# A Technical Guide to the Spectroscopic Characterization of 6-Aminonicotinaldehyde Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Aminonicotinaldehyde  
hydrochloride

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## Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for **6-Aminonicotinaldehyde hydrochloride** (CAS: 1588441-31-9), a key intermediate in pharmaceutical synthesis and a molecule of interest for its potential biological activities. As a ribonucleotide reductase inhibitor, understanding its structural and electronic properties is paramount for its application in drug development and chemical research.<sup>[1]</sup> This document moves beyond a simple data repository to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic analysis and field-proven insights.

## Molecular Structure and Physicochemical Properties

**6-Aminonicotinaldehyde hydrochloride** is the salt form of 6-Aminonicotinaldehyde (CAS: 69879-22-7). The hydrochloride salt enhances the compound's stability and solubility in aqueous media, a crucial factor for many biological and chemical applications.

Molecular Structure:

Caption: Molecular structure of **6-Aminonicotinaldehyde hydrochloride**.

Physicochemical Data Summary:

| Property          | Value  | Source |
|-------------------|--|--------|
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub> O | [2]    |
| Molecular Weight  | 158.59 g/mol                                     | [2]    |
| Melting Point     | 285-290 °C                                       | [2]    |
| Appearance        | Light yellow to yellow solid                     | [3]    |
| Storage           | Inert atmosphere, 2-8°C                          | [3]    |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **6-Aminonicotinaldehyde hydrochloride**, the protonation of the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons compared to its free base.

### Predicted <sup>1</sup>H NMR Spectral Data

While experimental data for the hydrochloride salt is not readily available in public databases, we can predict the <sup>1</sup>H NMR spectrum based on data for the free base and the known effects of protonation on aminopyridines. The following is a predicted spectrum in DMSO-d<sub>6</sub>.

| Proton          | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Shift  |
|-----------------|--|--------------|---------------------------|--|
| Aldehyde-H      | ~9.70                                      | s            | -                         | The aldehyde proton is highly deshielded by the adjacent carbonyl group.                       |
| H-2             | ~8.50                                      | d            | ~2.3                      | Deshielded due to its position ortho to the protonated ring nitrogen and meta to the aldehyde. |
| H-4             | ~7.80                                      | dd           | ~8.9, 2.4                 | Influenced by both the ortho amino group and the meta aldehyde group.                          |
| H-5             | ~6.60                                      | d            | ~8.9                      | Shielded by the strong electron-donating amino group at the para position.                     |
| NH <sub>2</sub> | ~7.20                                      | br s         | -                         | Broad signal due to quadrupole broadening and exchange with residual water.                    |
| NH <sup>+</sup> | ~13.5                                      | br s         | -                         | The proton on the pyridine nitrogen is expected to be  |

highly deshielded  
and broad.

**Expertise & Experience:** The protonation of the pyridine nitrogen withdraws electron density from the aromatic ring, leading to a general downfield shift of the ring protons compared to the free base. The magnitude of this shift is most pronounced for the protons ortho and para to the nitrogen.

## Predicted $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum will provide insights into the carbon skeleton. The predicted chemical shifts in DMSO- $\text{d}_6$  are as follows:

| Carbon                       | Predicted Chemical Shift ( $\delta$ , ppm) | Rationale for Shift  |
|------------------------------|--|--|
| C=O                          | ~190                                       | Typical for an aromatic aldehyde carbonyl carbon.                      |
| C-6 (bearing $\text{NH}_2$ ) | ~160                                       | Deshielded due to the attached nitrogen.                               |
| C-2                          | ~150                                       | Deshielded due to the adjacent protonated nitrogen.                    |
| C-4                          | ~140                                       | Influenced by the adjacent protonated nitrogen and the aldehyde group. |
| C-3 (bearing CHO)            | ~125                                       | deshielded by the aldehyde group.                                      |
| C-5                          | ~110                                       | Shielded by the electron-donating amino group.                         |

**Trustworthiness:** These predicted values are based on established principles of NMR spectroscopy and empirical data for similar substituted pyridines.[4] Experimental verification is recommended for confirmation.

## Experimental Protocol for NMR Data Acquisition



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Caption: Workflow for NMR data acquisition and processing.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

## Predicted IR Spectral Data

| Wavenumber (cm <sup>-1</sup> ) | Vibration                      | Intensity     | Comments  |
|--------------------------------|--------------------------------|---------------|---|
| 3400-3200                      | N-H stretch (NH <sub>2</sub> ) | Medium        | Asymmetric and symmetric stretching of the primary amine.   |
| 3100-3000                      | Aromatic C-H stretch           | Medium-Weak   | Characteristic of C-H bonds on the pyridine ring.           |
| 2800-2700                      | Aldehyde C-H stretch           | Weak          | Often appears as a pair of weak bands (Fermi resonance).[5] |
| ~1680                          | C=O stretch (Aldehyde)         | Strong        | The carbonyl stretch is a strong, sharp absorption.         |
| ~1620                          | N-H bend (NH <sub>2</sub> )    | Medium        | Scissoring vibration of the primary amine.                  |
| 1600-1450                      | C=C and C=N ring stretch       | Medium-Strong | Multiple bands characteristic of the pyridine ring.         |
| ~1250                          | C-N stretch                    | Medium        | Stretching vibration of the C-NH <sub>2</sub> bond.         |

Authoritative Grounding: The formation of the hydrochloride salt will likely lead to the appearance of a broad absorption in the 2500-3000 cm<sup>-1</sup> region due to the N<sup>+</sup>-H stretch of the pyridinium ion. This can sometimes overlap with the C-H stretching vibrations.

## Experimental Protocol for FT-IR Data Acquisition

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of **6-Aminonicotinaldehyde hydrochloride** with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

- **Background Scan:** Perform a background scan with an empty sample compartment (for KBr pellet) or a clean ATR crystal.
- **Sample Scan:** Place the sample in the IR beam and acquire the spectrum.
- **Data Processing:** The spectrum is typically recorded in the 4000-400  $\text{cm}^{-1}$  range. The background is automatically subtracted by the instrument software.

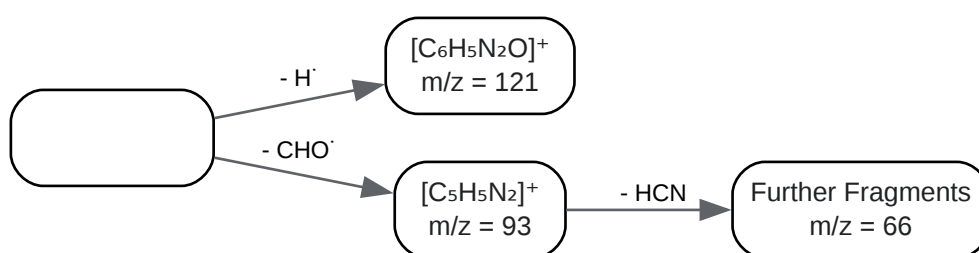
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

### Predicted Mass Spectrum (Electron Ionization - EI)

For the hydrochloride salt, the analysis is typically performed on the free base after the loss of HCl in the ion source.

- **Molecular Ion ( $M^+$ ):**  $m/z = 122$ . This corresponds to the molecular weight of 6-Aminonicotinaldehyde ( $\text{C}_6\text{H}_6\text{N}_2\text{O}$ ).<sup>[6]</sup>
- **Major Fragments:**
  - $m/z = 121$  ( $[M-H]^+$ ): Loss of a hydrogen atom from the aldehyde group.
  - $m/z = 93$  ( $[M-CHO]^+$ ): Loss of the formyl radical, a common fragmentation pathway for aldehydes.
  - $m/z = 66$ : Further fragmentation of the pyridine ring.



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Caption: Plausible mass spectrometry fragmentation pathway.

## Experimental Protocol for Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI. For the hydrochloride salt, ESI in positive ion mode would be suitable to observe the protonated molecule  $[M+H]^+$  at  $m/z$  123.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate the mass spectrum.

## Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for **6-Aminonicotinaldehyde hydrochloride**. By combining predicted data with established spectroscopic principles and detailed experimental protocols, researchers and drug development professionals are equipped with a robust framework for the structural characterization of this important compound. The provided interpretations and workflows are designed to ensure scientific integrity and facilitate the confident application of this molecule in further research and development.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 6-Aminonicotinaldehyde Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1377012#spectroscopic-data-nmr-ir-ms-of-6-aminonicotinaldehyde-hydrochloride>]

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